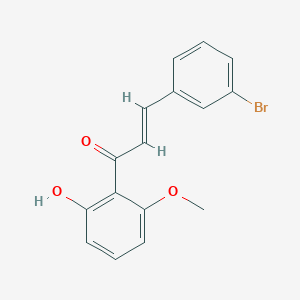
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-bromobenzaldehyde and 2-hydroxy-6-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Epoxides, quinones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate various physiological functions.
Interacting with DNA/RNA: Binding to genetic material and influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one: Similar structure with a bromine atom at the 4-position.
(E)-3-(3-Chlorophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of bromine.
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-4-methoxy-phenyl)prop-2-en-1-one: Similar structure with a methoxy group at the 4-position.
Uniqueness
(E)-3-(3-Bromophenyl)-1-(2-hydroxy-6-methoxy-phenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1251022-28-2 |
|---|---|
Molecular Formula |
C16H13BrO3 |
Molecular Weight |
333.18 g/mol |
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-hydroxy-6-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13BrO3/c1-20-15-7-3-6-13(18)16(15)14(19)9-8-11-4-2-5-12(17)10-11/h2-10,18H,1H3/b9-8+ |
InChI Key |
KJEURSMXUHSJST-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)/C=C/C2=CC(=CC=C2)Br)O |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)C=CC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















